molecular formula C22H21N5O2 B2981984 N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251683-93-8

N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2981984
CAS RN: 1251683-93-8
M. Wt: 387.443
InChI Key: TYVLFXLAIQCLAW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging Applications

One notable application is in the field of radioligand imaging, particularly for positron emission tomography (PET). A study described the radiosynthesis of [18F]PBR111, a selective radioligand that targets the translocator protein (18 kDa) for PET imaging. This process involves a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting the utility of similar compounds in developing diagnostic tools for neuroinflammation and related conditions (Dollé et al., 2008).

Antimicrobial and Antiasthma Applications

In the realm of pharmaceuticals, compounds with a triazolopyrimidine core have been investigated for their antimicrobial properties. For instance, a study on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents found these compounds to be active as mediator release inhibitors, indicating their potential in asthma treatment (Medwid et al., 1990). Additionally, another study focused on synthesizing new heterocycles incorporating the antipyrine moiety, revealing antimicrobial activity among the synthesized compounds, which includes structures similar to the queried compound (Bondock et al., 2008).

Synthetic Chemistry and Molecular Structure

Research in synthetic chemistry has led to the development of various methods for synthesizing triazolopyrimidine derivatives and studying their molecular structures. For instance, one study elaborated on the synthesis and crystal structure of a related compound, highlighting the interactions and packing of molecules in the crystal form, which is crucial for understanding the compound's physical and chemical properties (Repich et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation, respectively, leading to cell death .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage and ultimately cell death . On the other hand, the inhibition of EGFR disrupts the cell proliferation pathway, preventing the cells from dividing and growing .

Pharmacokinetics

Similar compounds with a 1,2,4-triazole core have been found to exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, ensuring that it reaches its targets in the body.

Result of Action

The result of the action of N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is the induction of cell death. By inhibiting PARP-1 and EGFR, this compound disrupts DNA repair and cell proliferation, leading to the death of the cells . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-9-10-18(15(2)11-14)24-21(28)13-26-22(29)27-16(3)23-19(12-20(27)25-26)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVLFXLAIQCLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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